5-Chloro-2-(2-chlorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉Cl₂NO and a molecular weight of 254.11 g/mol. It is classified as a chlorinated aromatic amine, specifically a derivative of aniline and phenoxy compounds, characterized by the presence of two chlorine atoms and an aniline group attached to a phenoxy ring. This compound is primarily utilized in research and development settings, particularly in organic synthesis, and is not intended for medicinal or household use .
The synthesis of 5-Chloro-2-(2-chlorophenoxy)aniline can be accomplished through several methods:
The molecular structure of 5-Chloro-2-(2-chlorophenoxy)aniline can be represented as follows:
The compound features a central aniline structure with chlorinated phenoxy groups attached, contributing to its chemical reactivity and properties .
Property | Value |
---|---|
Molecular Formula | C₁₂H₉Cl₂NO |
Molecular Weight | 254.11 g/mol |
LogP | 3.75 |
5-Chloro-2-(2-chlorophenoxy)aniline participates in various chemical reactions:
The mechanism of action for 5-Chloro-2-(2-chlorophenoxy)aniline involves interactions with specific enzymes or receptors within biological systems. While detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) is limited, it is believed that such compounds may bind or inhibit target proteins, leading to alterations in their normal functions.
Environmental factors such as pH and temperature can influence the efficacy and stability of this compound during its action .
5-Chloro-2-(2-chlorophenoxy)aniline exhibits several notable physical properties:
Key chemical properties include:
The compound's stability can be affected by environmental conditions, which may lead to degradation or transformation into other chemical species .
5-Chloro-2-(2-chlorophenoxy)aniline has several scientific applications:
This compound represents a valuable tool in various fields of research due to its unique chemical properties and reactivity profiles.
The industrial synthesis of 5-chloro-2-(2-chlorophenoxy)aniline (CAS 56966-48-4, C₁₂H₉Cl₂NO) relies on catalytic pathways that balance yield optimization with economic viability. The most significant advancement comes from catalytic transfer hydrogenation (CTH) technology, which enables selective nitro group reduction while preserving sensitive chloro substituents. This method employs platinum catalysts (Pt/C or PtO₂) with ammonium formate as a hydrogen donor system in ethanol-water solvent mixtures. The reaction typically achieves >95% conversion efficiency with isolated yields exceeding 92% – a substantial improvement over traditional iron reduction methods that typically yield 80-85% with significant impurity profiles [2].
The catalytic mechanism involves in situ formation of an active platinum-hydride complex that facilitates chemoselective reduction. Critical process parameters include:
Table 1: Comparative Catalyst Performance in Industrial Synthesis
Catalyst System | Reduction Yield (%) | Dehalogenation Byproducts (%) | Reaction Time (hr) |
---|---|---|---|
PtO₂/NH₄HCO₂ | 92-95 | <0.5 | 4-5 |
Pd/C/H₂ | 85-88 | 2-3 | 3-4 |
Fe/AcOH | 80-85 | 0.5-1 | 8-12 |
Process intensification strategies include continuous flow hydrogenation systems that enhance mass transfer efficiency while reducing catalyst deactivation. Economic optimization focuses on platinum recovery rates exceeding 98% through integrated filtration systems, significantly reducing operational costs. The minimal dehalogenation side reactions (<0.5%) observed with platinum-based systems represent a critical advantage over palladium alternatives, which typically generate 2-3% dechlorinated impurities requiring costly purification [2] [4]. This optimized catalytic pathway enables production scales exceeding 500 kg/batch while maintaining consistent purity profiles >98.5% as measured by HPLC [3].
Green chemistry principles have revolutionized the synthesis of 5-chloro-2-(2-chlorophenoxy)aniline through solvent substitution and waste stream redesign. Traditional processes utilizing chlorinated solvents (dichloromethane, chloroform) have been replaced by ethanol-water mixtures (7:3 v/v), reducing the Process Mass Intensity (PMI) by 65% while maintaining excellent solubility characteristics throughout the reaction sequence. This solvent system enables direct crystallization of the product upon cooling, eliminating energy-intensive distillation steps [2].
Waste minimization strategies focus on three key areas:
These innovations achieve an E-factor reduction from 15 kg waste/kg product in conventional processes to 3.5 kg waste/kg product in optimized green processes. The solvent selection directly influences the environmental impact metrics, with ethanol-water systems demonstrating superior environmental quotient (EQ) compared to toluene or DMF alternatives. Life cycle assessment reveals a 40% reduction in global warming potential compared to traditional synthesis routes [2] .
Table 2: Environmental Impact Metrics for Different Solvent Systems
Solvent System | PMI (kg/kg) | E-Factor | Recycling Potential (%) | Carcinogenic Potential (CTUh) |
---|---|---|---|---|
EtOH-H₂O (7:3) | 8.2 | 3.5 | 92 | 1.2 × 10⁻⁷ |
Toluene | 24.5 | 15.8 | 45 | 3.8 × 10⁻⁶ |
DMF | 31.2 | 22.4 | 28 | 9.6 × 10⁻⁶ |
Microwave-assisted reaction intensification further enhances green credentials by reducing energy consumption per kilogram by 58% while increasing space-time yield by a factor of 3.2. These integrated green chemistry approaches align with the expanding regulatory requirements across North America and Europe while simultaneously reducing production costs by 18-22% through decreased waste disposal and raw material consumption [8].
Halogenation strategies critically determine the efficiency and selectivity of the phenoxy-aniline coupling reactions that form the core structure of 5-chloro-2-(2-chlorophenoxy)aniline. Two primary halogenation pathways dominate industrial production: direct chlorination versus halogen exchange (halex) methodologies. Direct electrophilic chlorination employs chlorine gas in acetic acid media at 60-70°C, achieving 85-88% regioselectivity for the 5-position on the aniline ring. However, this method generates significant dichlorinated byproducts (12-15%) requiring extensive purification through fractional distillation or column chromatography [4] [10].
The halogen exchange approach utilizes 1,2-dichlorobenzene with copper(I) chloride catalysts at elevated temperatures (180-200°C). This method offers superior regiocontrol (>98%) but suffers from slower reaction kinetics (24-36 hour reaction times) and catalyst loading requirements (5-7 mol%). Recent innovations in phase-transfer catalysis (PTC) have bridged this efficiency gap, with tetrabutylammonium bromide enabling halex reactions at 140-150°C with completion within 8-10 hours while maintaining >97% regioselectivity [8] [10].
Table 3: Halogenation Technique Comparison for Key Intermediates
Halogenation Method | Temperature (°C) | Regioselectivity (%) | Reaction Time (hr) | Byproduct Formation (%) |
---|---|---|---|---|
Direct Cl₂ Chlorination | 60-70 | 85-88 | 2-3 | 12-15 |
Traditional Halex | 180-200 | 97-98 | 24-36 | 2-3 |
PTC-Enhanced Halex | 140-150 | 96-97 | 8-10 | 3-4 |
Bromination-activated coupling presents an alternative pathway where regioselective bromination (NBS in CCl₄) creates a 4-bromo intermediate that undergoes Ullmann-type coupling with 2-chlorophenol. Despite excellent positional control (>99%), this route adds two additional synthetic steps and increases production costs by 30-35% compared to direct chlorination approaches. The development of bimetallic catalytic systems (Pd/Cu) has demonstrated promise in reducing these economic penalties through tandem bromination/coupling sequences in flow reactors [8] [9].
The halogenation strategy directly impacts downstream processes, particularly the nitro reduction efficiency. Electron-deficient aryl chlorides produced via direct chlorination undergo catalytic hydrogenation 25% faster than halex-derived intermediates due to enhanced electrophilicity at the nitro group. This kinetic advantage must be balanced against the purification challenges inherent in direct chlorination pathways. Process economics favor the PTC-enhanced halex method for large-scale (>1000 kg) production despite longer reaction times, primarily due to reduced purification requirements and higher overall yields (78-82% vs 70-75% for direct chlorination) [4] [8] [10].
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